

B-Raf IN 11 chemical structure and properties

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Compound of Interest

Compound Name: *B-Raf IN 11*

Cat. No.: *B1684289*

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An In-Depth Technical Guide to B-Raf IN 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 11 is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant, which is a key driver in a significant portion of human cancers. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **B-Raf IN 11**. Detailed experimental methodologies for key assays are presented, along with a visualization of its place within the pivotal MAPK/ERK signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.

Chemical Structure and Properties

B-Raf IN 11, with the chemical formula $C_{17}H_{14}BrF_2N_3O_3S$, is a small molecule inhibitor designed to target the ATP-binding site of the B-Raf kinase.^[1] Its structure is key to its inhibitory activity.

Chemical Structure:

 B-Raf IN 11 Chemical Structure

Figure 1: Chemical structure of **B-Raf IN 11**.

A summary of the key chemical and physical properties of **B-Raf IN 11** is provided in the table below for easy reference.

Property	Value	Reference
IUPAC Name	N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide	
Molecular Formula	C ₁₇ H ₁₄ BrF ₂ N ₃ O ₃ S	[1]
Molecular Weight	458.28 g/mol	[1]
CAS Number	918504-27-5	[1]
Appearance	Crystalline solid	
Solubility	DMSO: ≥ 33 mg/mL (≥ 72.00 mM)	
	Ethanol: < 1 mg/mL (insoluble)	
	Water: < 1 mg/mL (insoluble)	
SMILES	<chem>O=S(C(F)(F)C(F)(F)F)(NC1=C(C=C(F)C=C1F)C(C2=CNC3=C2C=C(Br)N=C3)=O)=O</chem>	
InChI Key	InChI=1S/...	

Biological Activity and Mechanism of Action

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is involved in regulating cell division, differentiation, and secretion.[2] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and cancer.

B-Raf IN 11 is a selective inhibitor of B-Raf, with a significantly higher potency for the mutated B-RafV600E form over the wild-type (WT) protein. This selectivity is crucial for targeted cancer

therapy, as it minimizes effects on healthy cells. The primary mechanism of action for **B-Raf IN 11** is as an ATP-competitive inhibitor. It binds to the ATP-binding site of the B-Raf kinase domain, preventing the phosphorylation of its downstream target MEK and subsequently inhibiting the entire MAPK/ERK signaling cascade.

The inhibitory activity of **B-Raf IN 11** has been quantified through in vitro kinase assays, with the following IC₅₀ values:

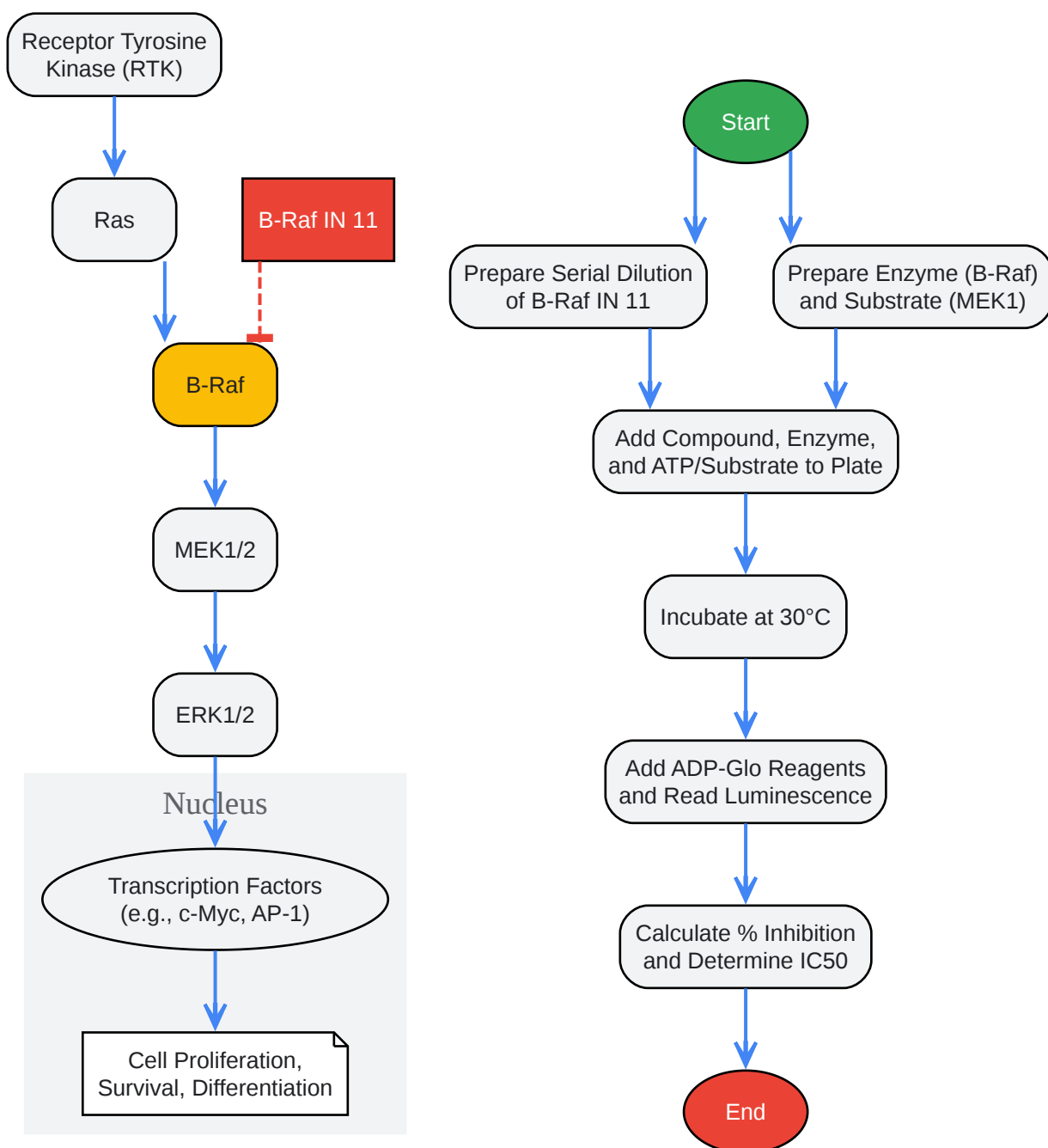
Target	IC ₅₀
B-RafV600E	76 nM
B-RafWT	238 nM

Data from MedChemExpress product datasheet.[\[1\]](#)

The 3.1-fold selectivity for the V600E mutant highlights its potential as a targeted therapeutic agent.

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or C-Raf). Raf, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation, survival, and differentiation. In cancers with the B-RafV600E mutation, B-Raf is constitutively active, leading to constant signaling through the pathway, independent of upstream signals. **B-Raf IN 11** acts by directly inhibiting this mutated B-Raf, thereby blocking the aberrant signaling.



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